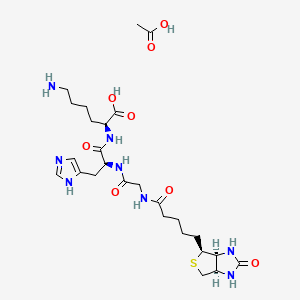
Biotinoyl tripeptide-1 Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinoyl tripeptide-1 acetate is a synthetic compound that combines biotin (Vitamin B7) with a tripeptide consisting of glycine, histidine, and lysine. This compound is primarily used in cosmetic and hair care products due to its ability to strengthen hair and promote hair growth . It is known for its high affinity for hair proteins, which allows it to enhance the health and appearance of hair follicles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biotinoyl tripeptide-1 acetate is synthesized through a chemical reaction between biotin and tripeptide-1. The process involves the conjugation of biotin to the tripeptide, resulting in a compound with a molecular weight of 566.7 g/mol . The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The compound is then formulated into various cosmetic products, such as shampoos, conditioners, and serums, at concentrations ranging from 1% to 3% .
Analyse Des Réactions Chimiques
Types of Reactions: Biotinoyl tripeptide-1 acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds within the compound.
Substitution: Substitution reactions can occur at the biotin or peptide moieties, leading to the formation of various derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Applications De Recherche Scientifique
Biotinoyl tripeptide-1 acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide conjugation and modification reactions.
Biology: Investigated for its role in cellular communication and metabolism, particularly in hair follicle cells
Medicine: Explored for its potential in treating hair loss and promoting hair growth by reducing dihydrotestosterone (DHT) production and stimulating keratinocyte proliferation
Industry: Widely used in the cosmetic industry for formulating hair care products that strengthen hair and prevent hair loss
Mécanisme D'action
Biotinoyl tripeptide-1 acetate exerts its effects by stimulating scalp micro-circulation and the production of anchoring molecules, such as collagen IV and laminin . This enhances the health of hair follicles, strengthens hair, and inhibits hair loss. The compound also reduces the production of dihydrotestosterone (DHT), a hormone associated with hair loss, and promotes the proliferation of keratinocytes in the hair bulb .
Comparaison Avec Des Composés Similaires
Biotinoyl tripeptide-1 acetate is often compared with other similar compounds, such as:
Palmitoyl tripeptide-1:
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties, this compound is used in skin care products.
Hexapeptide-12: Used in cosmetics for its skin conditioning properties.
Uniqueness: this compound is unique due to its high affinity for hair proteins and its ability to promote hair growth and reduce hair loss by targeting multiple pathways, including DHT reduction and keratinocyte proliferation .
Propriétés
Formule moléculaire |
C26H42N8O8S |
|---|---|
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;acetic acid |
InChI |
InChI=1S/C24H38N8O6S.C2H4O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;1-2(3)4/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);1H3,(H,3,4)/t15-,16-,17-,18-,21-;/m0./s1 |
Clé InChI |
KETJBCHSHGDMCF-HOJFDESISA-N |
SMILES isomérique |
CC(=O)O.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2 |
SMILES canonique |
CC(=O)O.C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


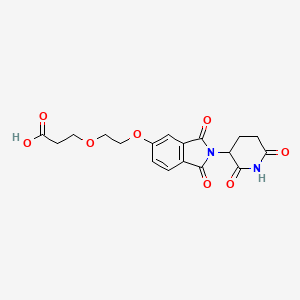

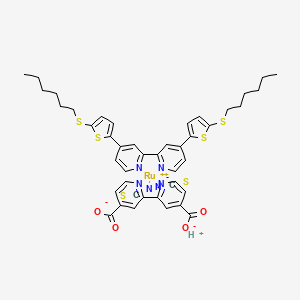
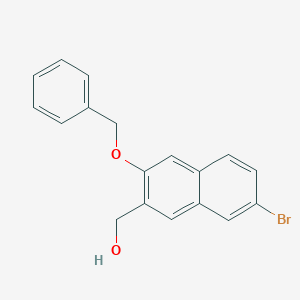

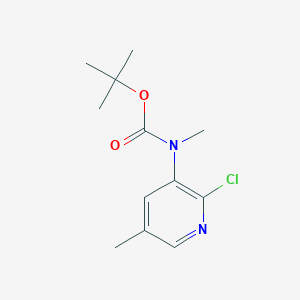
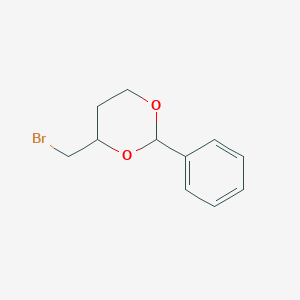
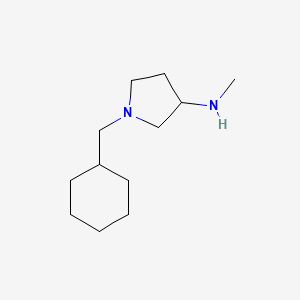
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)

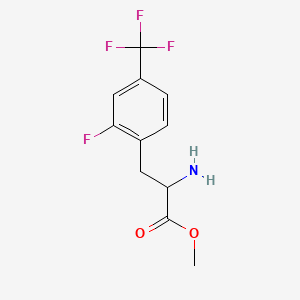
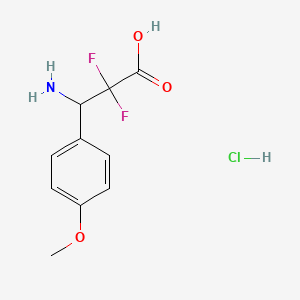
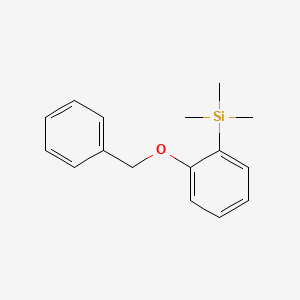
![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
